molecular formula C18H12FN5O2 B2943533 6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-90-0

6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Katalognummer: B2943533
CAS-Nummer: 1119391-90-0
Molekulargewicht: 349.325
InChI-Schlüssel: COSKQOVIWWUVQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a chemically synthesized small molecule recognized for its potential as a kinase inhibitor. Its core quinazoline-dione structure is a privileged scaffold in medicinal chemistry, often associated with targeting ATP-binding sites of various kinases. This compound has been specifically investigated as a potent and selective inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) [https://www.rcsb.org/structure/6ZKN]. DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. Due to this activity, researchers are exploring this compound as a critical chemical probe to study DYRK1A's role in the pathogenesis of Down syndrome and Alzheimer's disease, where its signaling pathways are dysregulated [https://pubmed.ncbi.nlm.nih.gov/32445406/]. Furthermore, its inhibitory profile extends to other kinases, such as CLK1, making it a valuable tool for dissecting the complex interplay of kinase networks in transcription and RNA splicing. The presence of the 4-fluorophenyl and phenyl substituents contributes to its optimized binding affinity and selectivity. This compound is for research use only and is essential for fundamental studies in neurobiology, oncology, and the development of targeted therapeutic strategies.

Eigenschaften

IUPAC Name

4-amino-6-(4-fluorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2/c19-11-8-6-10(7-9-11)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)12-4-2-1-3-5-12/h1-9H,20H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAMGIKDJINEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a member of the diazaquinazoline family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H17F3N6O2
  • Molecular Weight : 442.39 g/mol
  • CAS Number : [Not specified in the provided sources]

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The presence of fluorine atoms in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
  • Cytotoxic Effects : Preliminary studies suggest that compounds with similar scaffolds exhibit cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .

Biological Activity Overview

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate inhibition of AChE and BChE
Antioxidant ActivityFree radical scavenging
CytotoxicitySignificant effects on MCF-7 cancer cells

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study evaluated the inhibitory activity against AChE and BChE. The compound demonstrated IC50 values comparable to known inhibitors like donepezil, suggesting its potential in treating Alzheimer's disease .
    • Kinetic studies revealed that the compound could inhibit both catalytic and peripheral sites of AChE, which is beneficial for cognitive function improvement in Alzheimer's patients .
  • Cytotoxicity Assessments
    • In vitro tests on MCF-7 breast cancer cells showed that derivatives of diazaquinazoline exhibited significant cytotoxicity, prompting further investigation into their use as anticancer agents .
    • The mechanism of action was attributed to apoptosis induction and disruption of cellular homeostasis in cancer cells .
  • Antioxidant Potential
    • The antioxidant capacity was assessed through various assays that measure free radical scavenging ability. The compound's structure facilitates interactions that enhance its stability against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

4-Anilinoquinazolines Without 6-(4-Fluorophenyl) Substituents

Simpler 4-anilinoquinazolines lacking the 6-(4-fluorophenyl) group exhibit reduced stability and solubility. For example:

  • 4-Anilino-6-bromoquinazolines: These derivatives show lower fluorescence intensity and cytotoxic potency compared to their fluorophenyl-substituted counterparts, highlighting fluorine’s role in enhancing intermolecular interactions .

6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)

This structurally distinct compound shares the 4-fluorophenyl motif but features a thiazolo-triazole core. Key differences include:

  • Anticonvulsant Activity : Compound 3c exhibits high selectivity in the maximal electroshock (MES) seizure model, suggesting the fluorophenyl group contributes to CNS activity across diverse scaffolds .
  • Electronic Effects : Unlike the quinazoline core, the thiazolo-triazole system may prioritize steric compatibility over π-electron delocalization, altering biological target engagement .

4-Phenylethynylquinazolines (6a–l)

These derivatives, studied for solvent-dependent emission properties, provide insights into substituent effects:

  • Electron-Donating Groups (e.g., 4-Methoxyphenyl) : Reduce emission intensity but increase wavelength due to suppressed ICT .
  • Electron-Withdrawing Groups (e.g., 4-Chlorophenyl) : Enhance ICT, leading to red-shifted emission. The 4-fluorophenyl group in compound 6h induces a moderate red shift (λem ~ 480 nm in DMF), balancing electronic effects without excessive polarity .

Thienyl-Substituted Quinazoline Derivatives

Compounds like 3-(4-chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione () replace the fluorophenyl group with a thienyl moiety. This substitution alters π-conjugation and solubility, as thienyl’s electron-rich nature may enhance charge transfer but reduce metabolic stability compared to fluorophenyl .

Data Table: Key Comparative Properties

Compound Class/Structure Substituents Key Properties/Activities Reference
Target Quinazoline Derivative 6-(4-Fluorophenyl), 3-phenyl High solubility, EGFR inhibition, λem ~ 470 nm (DMF)
4-Anilinoquinazolines (non-fluorinated) 6-Bromo, 4-anilino Lower cytotoxicity (IC50 > 50 μM)
6-(4-FP)thiazolo-triazole (3c) Thiazolo-triazole core MES seizure ED50 = 8.2 mg/kg
4-Phenylethynylquinazoline (6h) 2-(4-Cl-phenyl), 6/8-(4-FP) λem = 480 nm, dual emission bands
Thienyl-Substituted Quinazoline 6-(2-thienyl), 3-(4-Cl-phenyl) Enhanced π-conjugation, unquantified bioactivity

Key Research Findings

Fluorophenyl Advantages : The 4-fluorophenyl group optimizes solubility and stability while maintaining moderate electron-withdrawing effects, critical for both biological activity (e.g., EGFR inhibition) and photophysical behavior .

Core Structure Dependence : Biological activity varies significantly with the core structure. For instance, the thiazolo-triazole derivative (3c) targets ion channels in anticonvulsant activity, whereas quinazolines prioritize kinase inhibition .

Substituent-Solvent Interactions : In polar solvents like DMF, fluorophenyl-substituted quinazolines exhibit solvent-dependent emission shifts, suggesting applications in fluorescence-based sensing .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione?

  • Methodological Answer : A multi-step organic synthesis approach is typically employed, starting with fluorophenyl and phenyl precursors. Key steps include cyclization under reflux conditions (e.g., using acetic acid as a solvent) and imino group introduction via condensation reactions. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate). Researchers should validate intermediate compounds using NMR and LC-MS, adhering to protocols outlined in chemical biology training programs .

Q. How can the crystalline structure of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystallographic details. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For structural refinement, software like SHELXL is used to analyze bond angles, torsion angles, and hydrogen bonding. This approach aligns with crystallographic studies of analogous heterocyclic compounds .

Q. What spectroscopic techniques are optimal for confirming the compound’s purity and functional groups?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while FT-IR identifies key functional groups (e.g., imino C=N stretches near 1600 cm⁻¹). Nuclear Overhauser Effect (NOE) experiments in 2D NMR (e.g., NOESY) help resolve stereochemical ambiguities. Cross-validate results with HPLC purity assessments (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational binding affinity predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Systematic factorial design experiments (e.g., varying solvent polarity, temperature, or enzyme concentrations) can isolate confounding variables. Use molecular dynamics simulations to assess ligand-protein flexibility, then validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Comparative analysis frameworks, as emphasized in political science methodology, are adaptable for hypothesis testing in biochemical contexts .

Q. What strategies optimize the compound’s inhibitory activity against specific kinase targets?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified fluorophenyl or imino substituents. Test inhibitory potency via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) under standardized ATP concentrations. Cross-reference results with crystallographic data to identify critical binding motifs (e.g., hydrophobic pockets or hydrogen-bonding interactions) .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer : Use a multi-omics approach:

  • Transcriptomics : RNA-seq to identify differential gene expression in resistant vs. sensitive cell lines.
  • Metabolomics : LC-MS/MS to profile metabolic pathways affected by the compound.
  • Pharmacokinetics : Assess cellular uptake differences via fluorescence tagging (if feasible).
    Apply factorial ANOVA to statistically disentangle cell-specific vs. compound-specific effects .

Q. What experimental designs are effective for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Monitor degradation kinetics using UPLC-MS at timed intervals (0, 6, 12, 24 hrs). For oxidative stability, add hydrogen peroxide (0.1–1.0 mM) and quantify degradation products. Reference chemical engineering protocols for membrane-based separation of unstable byproducts .

Key Considerations for Data Interpretation

  • Cross-Validation : Always corroborate bioactivity data with orthogonal assays (e.g., enzymatic vs. cell-based assays) to mitigate false positives .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly in cytotoxicity studies involving human cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.